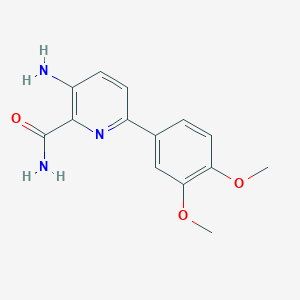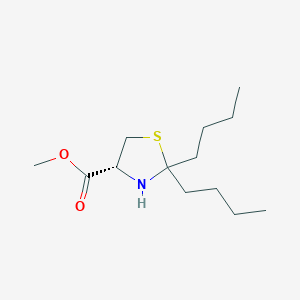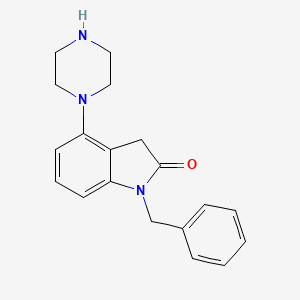![molecular formula C23H48O2Si B14188238 17-{[tert-Butyl(dimethyl)silyl]oxy}heptadecan-2-one CAS No. 918876-19-4](/img/structure/B14188238.png)
17-{[tert-Butyl(dimethyl)silyl]oxy}heptadecan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-{[tert-Butyl(dimethyl)silyl]oxy}heptadecan-2-one is a chemical compound with the molecular formula C25H52O2Si. This compound is characterized by the presence of a tert-butyl(dimethyl)silyl group attached to a heptadecan-2-one backbone. It is often used in organic synthesis and research due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 17-{[tert-Butyl(dimethyl)silyl]oxy}heptadecan-2-one typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride to ensure high yield and selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar protection strategies as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
17-{[tert-Butyl(dimethyl)silyl]oxy}heptadecan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like tetrabutylammonium fluoride (TBAF) to remove the silyl protecting group.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of compounds with new functional groups replacing the silyl group.
Wissenschaftliche Forschungsanwendungen
17-{[tert-Butyl(dimethyl)silyl]oxy}heptadecan-2-one has several applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at hydroxyl sites.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Utilized in the development of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 17-{[tert-Butyl(dimethyl)silyl]oxy}heptadecan-2-one primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group shields reactive hydroxyl groups during synthetic transformations, allowing for selective reactions at other sites. The silyl group can be removed under mild conditions, revealing the hydroxyl group for further functionalization.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
17-{[tert-Butyl(dimethyl)silyl]oxy}androst-4-en-3-one: Similar in structure but with an androstane backbone.
17-{[tert-Butyl(diphenyl)silyl]oxy}androst-4-en-3-one: Contains a diphenylsilyl group instead of a dimethylsilyl group.
Uniqueness
17-{[tert-Butyl(dimethyl)silyl]oxy}heptadecan-2-one is unique due to its specific combination of a long aliphatic chain and a silyl protecting group. This structure provides distinct reactivity and stability, making it valuable in various synthetic applications.
Eigenschaften
CAS-Nummer |
918876-19-4 |
|---|---|
Molekularformel |
C23H48O2Si |
Molekulargewicht |
384.7 g/mol |
IUPAC-Name |
17-[tert-butyl(dimethyl)silyl]oxyheptadecan-2-one |
InChI |
InChI=1S/C23H48O2Si/c1-22(24)20-18-16-14-12-10-8-7-9-11-13-15-17-19-21-25-26(5,6)23(2,3)4/h7-21H2,1-6H3 |
InChI-Schlüssel |
HGJWGAVUOLLVPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCCCCCCCCCCCCCCO[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{4-[(1,3,4-Trimethyl-1H-pyrazol-5-yl)oxy]phenoxy}phenol](/img/structure/B14188161.png)




![2-[(4-Ethoxyphenyl)methyl]-2,3-dihydro-1H-indene](/img/structure/B14188199.png)
![2,3,5-Trimethyl-6-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14188201.png)



![5-(3,5-Dimethylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14188214.png)

![4-[N-(Prop-2-en-1-yl)glycyl]phenyl methanesulfonate](/img/structure/B14188229.png)
